![molecular formula C20H16N6O2 B2820119 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 587013-80-7](/img/structure/B2820119.png)
3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest and apoptosis .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
生物活性
The compound 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the realm of cancer therapy and enzyme inhibition. The following sections will detail the biological activity of this compound based on recent research findings.
- Molecular Formula : C20H16N6O2
- Molecular Weight : 364.38 g/mol
- CAS Number : 1226457-10-8
Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family exhibit potent anticancer properties. The proposed mechanisms include:
- Caspase Activation : Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases (caspase-3, -8, and -9), which are crucial for programmed cell death .
- Inhibition of NF-κB Pathway : The compound has been observed to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax. This dual action enhances its potential as an anticancer agent .
- Autophagy Induction : It also triggers autophagy by increasing the formation of autophagosomes and inhibiting mTOR signaling pathways .
Anticancer Activity
The compound has been tested against various cancer cell lines with promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.25 | Apoptosis via caspase activation |
MDA-MB-231 | 0.5 | Induction of autophagy |
HepG2 | 0.48 | Inhibition of cell proliferation |
In comparative studies, it has demonstrated stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating its potential as a more effective therapeutic agent in oncology .
Enzyme Inhibition
Beyond anticancer activity, this compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2:
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
3-(3,4-Dimethoxyphenyl)-7-phenyl... | 0.057 | CDK2 |
Sorafenib | 0.184 | CDK2 |
The inhibition of CDK2 is particularly noteworthy as it plays a crucial role in cell cycle regulation and is a validated target for cancer therapy .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrazolo derivatives on breast cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis more effectively than standard chemotherapeutics like cisplatin .
- Molecular Docking Studies : In silico studies utilizing molecular docking techniques revealed that this compound fits well into the active site of CDK2, suggesting a strong binding affinity that correlates with its inhibitory activity observed in vitro .
科学研究应用
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibit significant anti-inflammatory properties. A study demonstrated that various synthesized compounds from this class showed potent inhibition of prostaglandin synthesis, which is crucial in mediating inflammation. The compounds were noted to have lower ulcerogenic activity compared to Diclofenac®, suggesting a safer profile for long-term use in inflammatory conditions .
Antitumor Activity
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines have been explored for their antitumor potential. The structural characteristics of these compounds allow them to interact with various biological targets associated with cancer progression. For instance, some derivatives have shown efficacy in inhibiting specific kinases involved in tumor growth .
Antiviral Properties
Certain pyrazolo derivatives have been investigated for antiviral applications. Their ability to inhibit viral replication makes them candidates for further development against viral infections. The mechanism often involves interference with viral enzymes or host cell pathways exploited by viruses .
Case Study 1: Synthesis and Evaluation
A series of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were synthesized and evaluated for anti-inflammatory activity. The study highlighted the synthesis of various analogs and their pharmacological profiling against carrageenan-induced edema models. Compounds demonstrated significant anti-inflammatory effects with favorable safety profiles .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies on this compound class revealed that modifications on the phenyl rings significantly influence biological activity. For example, the introduction of methoxy groups on the aromatic rings enhanced anti-inflammatory potency while reducing toxicity . This insight guides future synthetic efforts to optimize therapeutic profiles.
属性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-27-16-9-8-13(10-17(16)28-2)18-23-24-20-15-11-22-26(14-6-4-3-5-7-14)19(15)21-12-25(18)20/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZTDSTLGVRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。